5-(Trifluoromethyl)indole
Overview
Description
5-(Trifluoromethyl)indole is a chemical compound with the molecular formula C9H6F3N It is an indole derivative where a trifluoromethyl group is attached to the fifth position of the indole ring
Mechanism of Action
Target of Action
5-(Trifluoromethyl)indole, like other indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a wide range of potential targets.
Mode of Action
It is known that the trifluoromethyl group can enhance the polarity, stability, and lipophilicity of compounds . This suggests that the trifluoromethyl group in this compound could enhance its interaction with its targets, potentially leading to changes in the activity of these targets.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities
Pharmacokinetics
The trifluoromethyl group is known to enhance the stability and lipophilicity of compounds , which could potentially impact the bioavailability of this compound.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Action Environment
It is known that this compound is sensitive to light and should be stored in a cool, dry, and well-ventilated place . This suggests that environmental factors such as light and temperature could potentially influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, by binding to their active sites and altering their catalytic activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as oxidative stress and apoptosis, leading to adverse outcomes in animal models . Threshold effects have been observed, where specific dosages result in distinct biochemical and cellular responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other metabolic pathways . The presence of the trifluoromethyl group can influence the metabolic stability and reactivity of the compound, affecting its overall metabolic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and metabolism . The specific localization of this compound can determine its effects on cellular processes and overall cellular health.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)indole can be achieved through several methods. One common approach involves the trifluoromethylation of indoles using reagents such as trifluoromethylsulfonyl chloride (CF3SO2Cl) or trifluoromethyl iodide (CF3I) in the presence of a base. Another method includes the use of trifluoromethylsulfonic acid (CF3SO3H) as a trifluoromethylating agent under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, indole oxides, and reduced indole derivatives .
Scientific Research Applications
5-(Trifluoromethyl)indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: this compound is used in the development of advanced materials, including polymers and coatings with enhanced properties
Comparison with Similar Compounds
- 5-Fluoroindole
- 5-Bromoindole
- 5-Chloroindole
- 5-Methylindole
Comparison: Compared to other indole derivatives, 5-(Trifluoromethyl)indole is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound in various applications where these properties are desirable .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDJWUYKUPBJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376720 | |
Record name | 5-(TRIFLUOROMETHYL)INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100846-24-0 | |
Record name | 5-(TRIFLUOROMETHYL)INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure-activity relationship (SAR) of 5-(Trifluoromethyl)indole and its analogs in the context of 5-HT3A receptor modulation?
A2: The study explored several halogenated indole derivatives, highlighting the importance of the halogen substituent for activity. [] For instance, 5-chloroindole also acts as a PAM, suggesting that halogens at the 5-position of the indole ring might be crucial for positive allosteric modulation. [] Interestingly, 5-bromoindazole exhibited PAM activity, while 5-bromo-benzimidazole decreased 5-HT-evoked responses, suggesting subtle structural changes significantly impact the compound's activity. [] This underscores the need for further SAR studies to optimize potency and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.